Tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate

Description

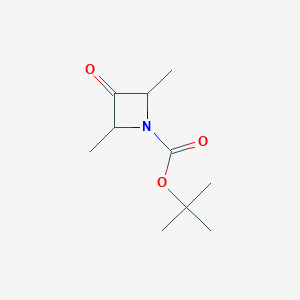

Tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate is a β-lactam (azetidine) derivative characterized by a four-membered ring containing a ketone group at the 3-position and methyl substituents at the 2- and 4-positions. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry. For example, ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate (a close analog) was synthesized via a cyclization reaction involving sodium hydride and diiodomethane, yielding 66% of the product as a yellow oil . Such compounds are pivotal in exploring antimicrobial, anticancer, and enzyme-inhibitory activities due to their constrained ring geometry and functional versatility.

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-7H,1-5H3 |

InChI Key |

OHLGSQSWZWUQHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(N1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like chloroform or dichloromethane, and the process is sensitive to moisture . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

Tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical agents. Its applications include:

- Antibacterial Agents : It is utilized in the preparation of aminoglycoside analogs, which are critical for developing new antibacterial compounds .

- Janus Kinase Inhibitors : The compound is a precursor for synthesizing Janus kinase inhibitors, which are important for treating autoimmune disorders and inflammatory diseases .

- HCV Protease Inhibitors : It plays a role in developing inhibitors targeting Hepatitis C Virus (HCV), particularly effective against genotype 1 infections .

- Cancer Therapeutics : The compound is involved in synthesizing drugs that target cancer pathways, including those modulating phosphoinositide 3-kinase activity, which is associated with various cancers .

- Cardiovascular Treatments : Derivatives of this compound have been investigated for their potential to treat conditions like Acute Coronary Syndrome and myocardial infarction by acting as antagonists to protease activated receptor-1 (PAR-1) .

Recent studies have explored the potential of this compound in various biological assays:

- Antioxidant Activity : Compounds derived from this azetidine have shown promising antioxidant properties, indicating potential therapeutic benefits beyond their primary applications .

- Cytotoxicity Studies : Preliminary cytotoxic studies suggest that derivatives maintain non-toxic profiles at certain concentrations when tested on non-cancerous cell lines, highlighting their safety for therapeutic use .

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidinone ring structure allows it to inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes . This inhibition can lead to the suppression of biochemical pathways involved in disease processes, making it a valuable tool in drug development.

Comparison with Similar Compounds

Key Observations :

- Ring Size and Functional Groups: The target compound’s azetidine ring (4-membered) contrasts with piperidine (6-membered) and pyrrolidine (5-membered) derivatives listed in .

- Substituent Effects: The 2,4-dimethyl groups in the target compound may hinder steric accessibility compared to acetyl or dimethylamino-methylene substituents in analogs, influencing regioselectivity in further derivatization .

- Synthetic Methods : Sodium hydride and diiodomethane are common reagents for azetidine cyclization, as seen in . However, tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate’s synthesis route remains unspecified in the literature provided.

Reactivity and Stability

- Tert-Butyl Group Stability : The Boc group’s resistance to radical dissociation is consistent across compounds. indicates that tert-butyl radicals dissociate at similar energies (~5.7 eV) regardless of the heteroatom (N, O), suggesting predictable stability in the target compound during reactions .

- Ketone Reactivity : The 3-oxo group in azetidine derivatives is susceptible to nucleophilic attack, analogous to the 2-oxo group in ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate, which can undergo further functionalization (e.g., Grignard additions or reductions) .

Critical Contrasts :

- The absence of sulfonyl or tetrazole groups in the target compound suggests divergent pharmacological behavior compared to and analogs.

Biological Activity

Tert-butyl 2,4-dimethyl-3-oxoazetidine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring structure allows for unique interactions with enzymes and receptors, potentially leading to modulation of metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Research Findings and Case Studies

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity in animal models. However, further studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.